N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide
Description
N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with pyridine and sulfonyl groups
Properties
IUPAC Name |
N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-16(19-15-7-1-2-9-18-15)13-5-4-10-20(12-13)24(22,23)14-6-3-8-17-11-14/h1-3,6-9,11,13H,4-5,10,12H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZCHIBWJBAWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of pyridine derivatives with piperidine under specific conditions. For instance, the use of α-bromoketones and 2-aminopyridine can lead to the formation of N-pyridin-2-yl amides through C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and are known for their biological activities.
Piperidine derivatives: Compounds like substituted piperidines and piperidinones have similar structural features and pharmacological applications.
Uniqueness
N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide is unique due to its specific combination of pyridine and sulfonyl groups attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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